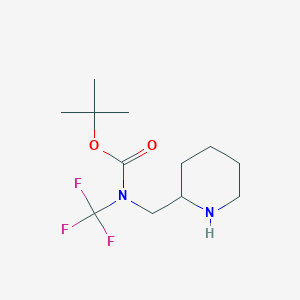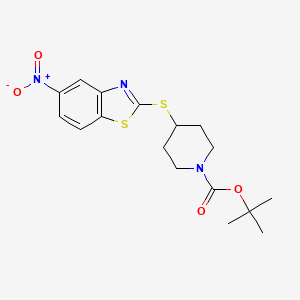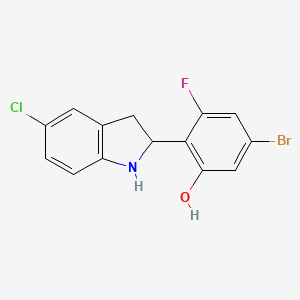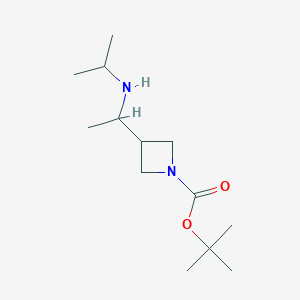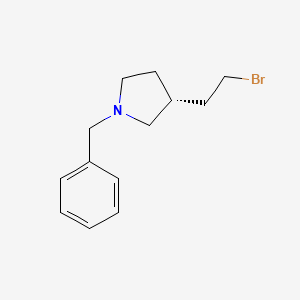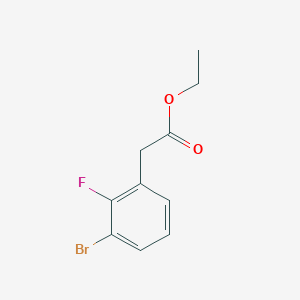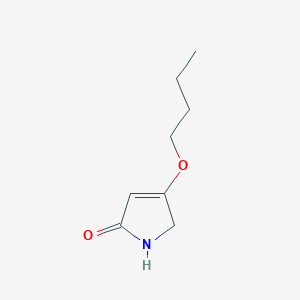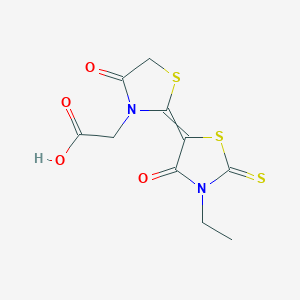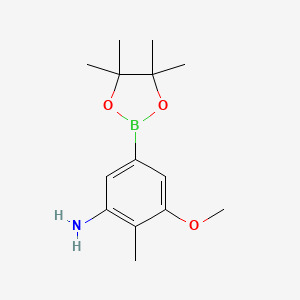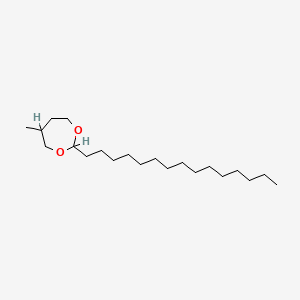
5-Methyl-2-pentadecyl-1,3-dioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-pentadecyl-1,3-dioxepane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It belongs to the class of dioxepanes, which are cyclic ethers containing a seven-membered ring with two oxygen atoms. This compound is characterized by the presence of a methyl group at the 5-position and a pentadecyl group at the 2-position of the dioxepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pentadecyl-1,3-dioxepane typically involves the reaction of appropriate diols and primary alcohols under specific conditions. One common method is the photocatalytic synthesis, where diols and primary alcohols are subjected to the action of a system containing FeCl3 and NaNO2 under oxygen (air) and mercury lamp irradiation . This method allows for the formation of various 1,3-dioxacyclanes, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-pentadecyl-1,3-dioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
5-Methyl-2-pentadecyl-1,3-dioxepane has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving the interaction of cyclic ethers with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-pentadecyl-1,3-dioxepane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. Specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-dioxolane
- 2-Methyl-1,3-dioxane
- 2-Methyl-1,3-dioxocane
Uniqueness
5-Methyl-2-pentadecyl-1,3-dioxepane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of a long pentadecyl chain at the 2-position and a methyl group at the 5-position differentiates it from other dioxepanes, making it suitable for specialized applications in various fields.
Properties
CAS No. |
56599-34-9 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
5-methyl-2-pentadecyl-1,3-dioxepane |
InChI |
InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-22-18-17-20(2)19-23-21/h20-21H,3-19H2,1-2H3 |
InChI Key |
SBOGZHRZNFJILK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCCC(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





